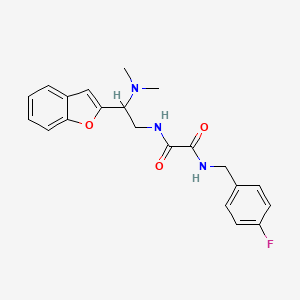
N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(4-fluorobenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(4-fluorobenzyl)oxalamide, commonly known as BF-2.8, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic effects. The compound belongs to the class of benzofuran derivatives and has been found to exhibit promising results in various preclinical studies.
Scientific Research Applications
Orexin Receptor Mechanisms in Compulsive Food Consumption
A study explored the role of orexin receptors in compulsive food consumption using antagonists targeting these receptors in a binge eating model in rats. This research highlights the modulation of feeding, arousal, stress, and drug abuse by orexin systems, suggesting potential therapeutic targets for eating disorders with a compulsive component (Piccoli et al., 2012).
Novel Insecticide Action
Research on Flubendiamide, a novel insecticide with unique structural components, demonstrates strong activity against lepidopterous pests. The study elucidates the distinct mode of action of this compound, contributing to insect resistance management (Tohnishi et al., 2005).
Synthetic Methodologies for Benzofurans
A study presents a synthesis method for 2,3-disubstituted benzofurans, involving acrolein dimer and 1,3-dicarbonyl compounds. This methodology facilitates the synthesis of commercially significant drug molecules, showing the versatility of benzofuran derivatives in drug development (Huang et al., 2019).
Fluoro Analogues as Microbicides
A study on the synthesis of novel fluoro analogues of MKC442, an antiviral compound, showcases the potential of these analogues in offering potent and selective activity against various HIV strains. This research underscores the importance of structural modifications in enhancing the efficacy of pharmacological agents (Loksha et al., 2014).
properties
IUPAC Name |
N'-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N-[(4-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-25(2)17(19-11-15-5-3-4-6-18(15)28-19)13-24-21(27)20(26)23-12-14-7-9-16(22)10-8-14/h3-11,17H,12-13H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHXDMGDMQFAEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)C2=CC3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(4-fluorobenzyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

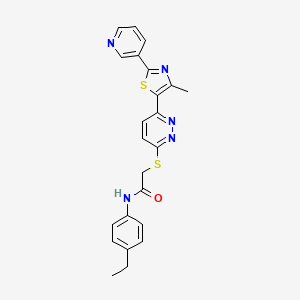
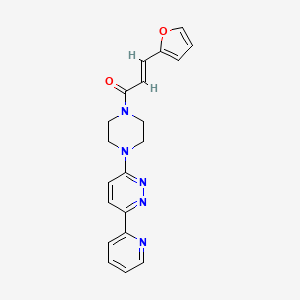
![2-Chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2383746.png)
![2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/no-structure.png)
![2-[2-(tert-butyl)-4-bromophenoxy]-N-cyclopentylacetamide](/img/structure/B2383748.png)
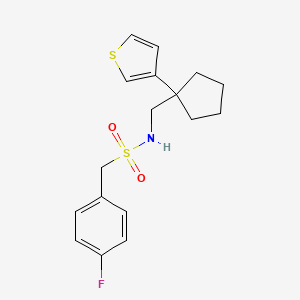
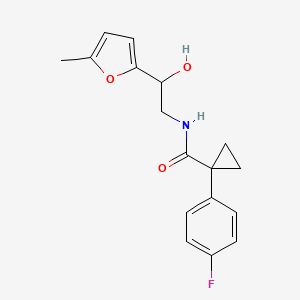

![N-(1-cyanocyclopentyl)-6-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2383754.png)

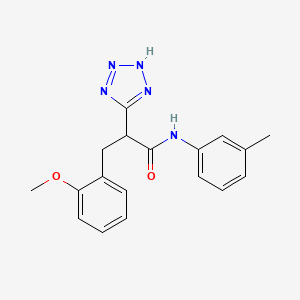
![benzyl 2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2383761.png)
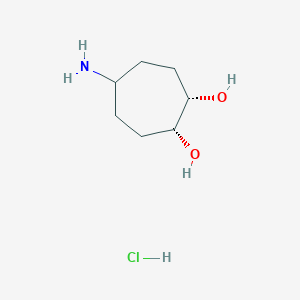
![2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B2383764.png)